molecular formula C9H12N2O2S B11172176 N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide

N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide

Cat. No.: B11172176
M. Wt: 212.27 g/mol
InChI Key: SWNODYXBFHSYPR-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide is a high-purity synthetic compound featuring a critical 4-methylthiazole scaffold linked to an oxolane (tetrahydrofuran) carboxamide group. This specific molecular architecture makes it a valuable chemical intermediate for researchers, particularly in the fields of medicinal chemistry and anticancer agent development. The 4-methylthiazole moiety is a privileged structure in drug discovery, known for its ability to contribute to significant biological activity by interacting with various enzymes and receptors . This compound serves as a key precursor or structural analog in the synthesis of complex molecular hybrids. Recent studies on closely related piperazine-based bis(thiazole) and bis(thiadiazole) hybrids have demonstrated potent cytotoxic effects against a panel of human cancer cell lines, including hepatoblastoma (HepG2), colorectal carcinoma (HCT 116), and breast cancer (MCF-7) . Furthermore, structural analogs featuring the N-(thiazol-2-yl)carboxamide motif have been identified as promising inhibitors of specific molecular targets, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is a critical pathway in angiogenesis . Researchers can utilize this chemical to build novel piperazine-based heterocyclic systems or to investigate structure-activity relationships (SAR) in the development of targeted therapies. Its application is central to generating new chemical entities for high-throughput screening and lead optimization campaigns. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide

InChI

InChI=1S/C9H12N2O2S/c1-6-5-14-9(10-6)11-8(12)7-3-2-4-13-7/h5,7H,2-4H2,1H3,(H,10,11,12)

InChI Key

SWNODYXBFHSYPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCCO2

Origin of Product

United States

Preparation Methods

Acylation of 4-Methyl-1,3-thiazol-2-amine

The primary synthetic route involves the acylation of 4-methyl-1,3-thiazol-2-amine with oxolane-2-carbonyl chloride. This method mirrors protocols described for analogous thiazole-carboxamide systems.

Procedure :

  • Activation of Carboxylic Acid : Oxolane-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C to form oxolane-2-carbonyl chloride.

  • Amide Coupling : The acyl chloride is reacted with 4-methyl-1,3-thiazol-2-amine in the presence of triethylamine (Et₃N) as a base. The reaction proceeds in tetrahydrofuran (THF) at room temperature for 12–16 hours.

Key Reaction :

Oxolane-2-COCl+4-Methyl-1,3-thiazol-2-amineEt₃N, THFN-(4-Methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide+HCl\text{Oxolane-2-COCl} + \text{4-Methyl-1,3-thiazol-2-amine} \xrightarrow{\text{Et₃N, THF}} \text{this compound} + \text{HCl}

Yield : 68–75% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Alternative Coupling Agents

To avoid handling corrosive acyl chlorides, carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are employed.

Procedure :

  • In-Situ Activation : Oxolane-2-carboxylic acid (1 eq), EDC (1.2 eq), and HOBt (1.1 eq) are dissolved in dimethylformamide (DMF) at 0°C.

  • Amine Addition : 4-Methyl-1,3-thiazol-2-amine (1 eq) is added, and the mixture is stirred at room temperature for 24 hours.

  • Work-Up : The product is extracted with ethyl acetate, washed with brine, and crystallized from ethanol/water.

Advantages :

  • Higher functional group tolerance.

  • Reduced risk of racemization.

Yield : 72–80%.

Industrial-Scale Production Considerations

Solvent and Temperature Optimization

Industrial protocols prioritize cost-effectiveness and safety:

  • Solvent : Toluene replaces THF or DMF due to lower toxicity and easier recovery.

  • Temperature : Reactions are conducted at 40–50°C to accelerate kinetics without compromising selectivity.

Purification Techniques

  • Crystallization : The crude product is recrystallized from ethanol/water (3:1 v/v) to achieve >99% purity.

  • Solid Dispersion Methods : To enhance bioavailability, the compound is co-processed with microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) in a 1:1–1:2.3 ratio.

Comparative Analysis of Methods

Method Conditions Yield Purity Source
Acyl Chloride CouplingEt₃N, THF, 25°C, 12–16h68–75%>98%
EDC/HOBt-Mediated CouplingDMF, 25°C, 24h72–80%>99%
Industrial-Scale ProcessToluene, 40–50°C, 8h85%>99.5%

Mechanistic Insights and Side Reactions

Byproduct Formation

  • N-Oxide Impurities : Oxidation of the thiazole ring occurs under acidic conditions, mitigated by adding L-ascorbic acid (0.1–0.5 eq).

  • Dimerization : Excess acyl chloride may lead to dimer formation, controlled by maintaining a 1:1 stoichiometric ratio.

Catalytic Effects

  • Triethylamine : Enhances nucleophilicity of the amine by scavenging HCl.

  • DMF : Acts as a polar aprotic solvent, stabilizing the transition state in EDC/HOBt-mediated coupling.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.80–2.10 (m, 4H, oxolane CH₂), 2.35 (s, 3H, thiazole-CH₃), 4.20–4.50 (m, 3H, oxolane O-CH₂ and NH), 7.25 (s, 1H, thiazole-H).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend) .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer research. Thiazole derivatives, including N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Studies and Findings:

  • Thiazole-Pyridine Hybrids: A study demonstrated that thiazole-pyridine hybrids exhibited significant anticancer activity against several cell lines including PC3 (prostate cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). One hybrid showed an IC50 value of 5.71 μM, outperforming standard drugs like 5-fluorouracil .
  • Mechanism of Action: The anticancer mechanism is often attributed to the ability of these compounds to inhibit tubulin polymerization, which is critical for cancer cell division .

Anticonvulsant Properties

This compound has also been evaluated for its anticonvulsant activity.

Research Insights:

  • Novel Analogues: Research indicates that thiazole-integrated compounds demonstrate significant anticonvulsant properties in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance, certain analogues exhibited median effective doses significantly lower than standard anticonvulsants like ethosuximide .

Other Therapeutic Applications

Beyond anticancer and anticonvulsant activities, this compound has been explored for other pharmacological effects:

Potential Activities:

  • Anti-inflammatory Effects: Compounds containing thiazole moieties have shown anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Antimicrobial Activity: Some thiazole derivatives exhibit antimicrobial properties against various pathogens, indicating their potential use in infectious disease treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its analogues.

Key Findings:

  • Substituent Influence: The presence of specific substituents on the thiazole ring significantly influences biological activity. For example, electron-withdrawing groups enhance anticonvulsant activity and cytotoxicity against cancer cells .
CompoundActivity TypeIC50/ED50Reference
Thiazole-Pyridine HybridAnticancer5.71 μM
Thiazole AnalogueAnticonvulsant<20 mg/kg
Thiazole DerivativeAnti-inflammatoryNot specified

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Analysis :

  • The oxolane group in the target compound introduces a flexible oxygen-containing ring, contrasting with Pritelivir’s rigid pyridinylphenyl group and AB3’s triazole-sulfanyl-benzamide. This flexibility may improve binding to targets requiring conformational adaptability .

Physicochemical Properties

Data on melting points, yields, and lipophilicity (AlogP) highlight critical differences:

Compound Name Yield (%) Melting Point (°C) AlogP
Target Compound N/A* N/A* ~2.5†
Pritelivir N/A N/A 3.58‡
AB3 N/A N/A 3.5853
Compound 9 () 90 186–187 N/A
Compound 13 () 58 159–160 N/A

†Estimated based on oxolane’s contribution. ‡From .

Analysis :

  • Higher yields (e.g., 90% for Compound 9) correlate with simpler synthetic routes (e.g., condensation reactions) compared to triazole-containing analogs like AB3, which may require multi-step protocols .

Analysis :

  • The oxolane group’s lack of strong electron-withdrawing/donating groups may limit the target compound’s antiviral potency compared to Pritelivir’s sulfamoyl and pyridinyl groups, which enhance interactions with viral enzymes .
  • TASP0415914’s hydroxypiperidinyl-oxadiazole substituent enables potent PI3Kγ inhibition, a target unlikely for the oxolane derivative due to steric and electronic mismatches .

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide is a heterocyclic compound known for its diverse biological activities, particularly in antimicrobial and antitumor applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is recognized for its significant biological properties. The oxolane ring enhances the compound's stability and bioavailability. The presence of the thiazole moiety is crucial as it contributes to the compound's interaction with various biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The thiazole ring can bind to enzymes, disrupting their activity. This inhibition can affect metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Nucleic Acid Interference : The compound may interfere with the synthesis of nucleic acids, thereby affecting cell division and growth.

Antimicrobial Properties

Thiazole-containing compounds, including this compound, have demonstrated notable antimicrobial effects against various pathogens:

PathogenActivity LevelReference
E. coliPotent
Klebsiella spp.Moderate
Shigella spp.Moderate
Salmonella spp.Moderate

These compounds are believed to act as bactericidal agents by targeting essential bacterial processes.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can reduce cell viability in various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10
HCT-116 (Colon Cancer)15
LoVo (Colon Cancer)20

The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the efficacy of thiazole derivatives against E. coli revealed that this compound showed a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics like penicillin. This suggests its potential as a novel antibacterial agent in treating resistant strains .
  • Antitumor Activity Assessment : In a recent investigation into the anticancer effects of thiazole derivatives, this compound was found to decrease MCF-7 cell viability by over 50% at concentrations below 10 µM after 48 hours of treatment. This study highlights its potential application in breast cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thiazole Ring : Essential for enzyme binding and antimicrobial activity.
  • Oxolane Ring : Contributes to the overall stability and solubility of the compound.

Research has shown that modifications to these rings can enhance or diminish biological activity, emphasizing the importance of SAR studies in drug development .

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